molecular formula C10H13BrN2O B1445047 3-Bromo-2-piperidin-4-yloxypyridine CAS No. 2034154-01-1

3-Bromo-2-piperidin-4-yloxypyridine

Cat. No.: B1445047
CAS No.: 2034154-01-1
M. Wt: 257.13 g/mol
InChI Key: SZFPVHIFVPFUKO-UHFFFAOYSA-N
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Description

3-Bromo-2-piperidin-4-yloxypyridine: is an organic compound with the chemical formula C₁₀H₁₂BrN₂O It is a heterocyclic compound that features a bromine atom, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-piperidin-4-yloxypyridine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-piperidin-4-yloxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 3-Bromo-2-piperidin-4-yloxypyridine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules .

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug discovery and development. It can be used to synthesize molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Bromo-2-piperidin-4-yloxypyridine depends on its specific application and the molecular targets involved. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary based on the derivative and its intended use .

Comparison with Similar Compounds

  • 2-Bromo-3-piperidin-4-yloxypyridine
  • 3-Chloro-2-piperidin-4-yloxypyridine
  • 3-Bromo-2-pyridin-4-yloxypyridine

Comparison: 3-Bromo-2-piperidin-4-yloxypyridine is unique due to the specific positioning of the bromine atom and the piperidine ring. This unique structure can influence its reactivity and interactions with other molecules, making it distinct from similar compounds. For example, the presence of the bromine atom at the 3-position can enhance its reactivity in substitution reactions compared to its chloro or fluoro analogs .

Properties

IUPAC Name

3-bromo-2-piperidin-4-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFPVHIFVPFUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxylate in MeOH (10 mL) was added HCl (2 mL, 1 N). The reaction mixture was stirred at rt for 2 h before adjusting the pH to ˜9 with NH4OH. The mixture was then concentrated to dryness and the crude product purified by FCC to provide the title compound. 1H NMR (400 MHz, DMSO-d6) δ 8.17 (dd, J=4.8, 1.7, 1H), 8.06 (dd, J=7.7, 1.7, 1H), 6.98 (dd, J=7.7, 4.9, 1H), 5.31 (m, 1H), 3.18-3.07 (m, 4H), 2.22-2.05 (m, 2H), 1.92 (m, 2H).
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2 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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